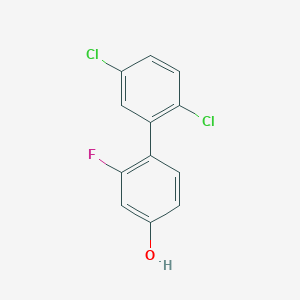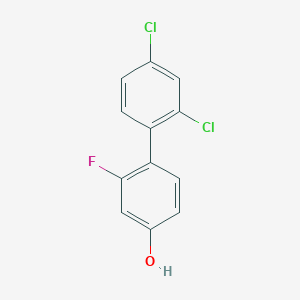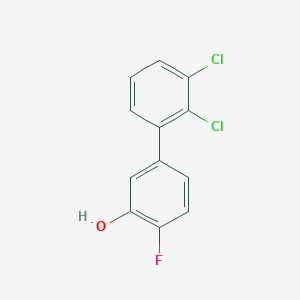
5-(3,4-Dichlorophenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% (5-DCPF-95) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the phenol group of compounds, and has been studied for its potential to act as an intermediate in the synthesis of other compounds, as well as its potential to be used as a starting material for a variety of biochemical and physiological experiments. In
Applications De Recherche Scientifique
5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% has been studied for its potential to be used as an intermediate in the synthesis of other compounds. It has also been studied for its potential to be used as a starting material for a variety of biochemical and physiological experiments. In particular, it has been studied for its potential to be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential to be used as a reagent in the synthesis of various polymers and other materials.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% is not fully understood, but it is thought to involve a reaction between the 3,4-dichlorophenol and fluorobenzene groups. This reaction is thought to result in the formation of a phenol group, which then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% are not well understood. However, studies have suggested that it may have some anti-inflammatory and anti-oxidant properties. It has also been suggested that it may have an inhibitory effect on the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% in laboratory experiments is that it is a relatively inexpensive starting material. Additionally, it is relatively easy to synthesize, and it is generally easy to purify the final product. However, there are some limitations to using 5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% in laboratory experiments. For example, it is not particularly stable, and it is not very soluble in many solvents. Additionally, it is not particularly selective in its reactivity, which can lead to the formation of unwanted side products.
Orientations Futures
There are a number of potential future directions for the use of 5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% in scientific research. These include further studies into its potential to be used as an intermediate in the synthesis of other compounds, as well as its potential to be used as a starting material for a variety of biochemical and physiological experiments. Additionally, further studies into its potential to be used as a reagent in the synthesis of various polymers and other materials could be conducted. Finally, further studies into its biochemical and physiological effects could be conducted, in order to gain a better understanding of its potential therapeutic applications.
Méthodes De Synthèse
5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% is typically synthesized through a reaction between 3,4-dichlorophenol and fluorobenzene. This reaction is typically conducted in a solvent, such as ethanol or isopropanol, and catalyzed by a base, such as sodium hydroxide. The product is then purified by recrystallization, and the final product is typically 95% pure.
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-11-2-1-7(5-12(11)14)8-3-9(15)6-10(16)4-8/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKAYSNSSCIVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684450 |
Source


|
| Record name | 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-10-3 |
Source


|
| Record name | 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374635.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374654.png)